molecular formula C20H17ClN4O B12878475 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide CAS No. 606105-48-0

2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide

Cat. No.: B12878475
CAS No.: 606105-48-0
M. Wt: 364.8 g/mol
InChI Key: PJHYYSQFEZYHGX-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide is a complex organic compound with the molecular formula C20H17ClN4O This compound is known for its unique structure, which includes a quinoline moiety, a cyano group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-((3-cyano-6-methylquinolin-2-yl)amino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-(quinolin-2-ylamino)ethyl)benzamide
  • 2-Chloro-N-(2-(6-methylquinolin-2-ylamino)ethyl)benzamide
  • 2-Chloro-N-(2-(3-cyanoquinolin-2-ylamino)ethyl)benzamide

Uniqueness

2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide is unique due to the presence of both the cyano group and the methyl group on the quinoline ring. This structural feature enhances its binding affinity to molecular targets and increases its potential biological activity compared to similar compounds .

Properties

CAS No.

606105-48-0

Molecular Formula

C20H17ClN4O

Molecular Weight

364.8 g/mol

IUPAC Name

2-chloro-N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]benzamide

InChI

InChI=1S/C20H17ClN4O/c1-13-6-7-18-14(10-13)11-15(12-22)19(25-18)23-8-9-24-20(26)16-4-2-3-5-17(16)21/h2-7,10-11H,8-9H2,1H3,(H,23,25)(H,24,26)

InChI Key

PJHYYSQFEZYHGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC=CC=C3Cl)C#N

Origin of Product

United States

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